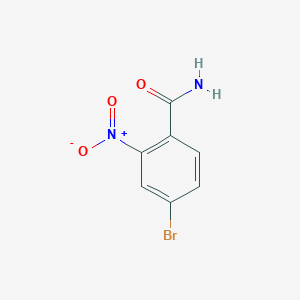

4-Bromo-2-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDHNRSSNZHLHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Nitrobenzamide and Its Derivatives

Established Synthetic Routes to 4-Bromo-2-nitrobenzamide

The construction of the this compound molecule can be achieved by forming the amide functional group as a key step or by modifying a pre-existing benzamide (B126) molecule.

Direct amidation and acylation methods are among the most common strategies for forming the amide bond. These approaches typically start from 4-bromo-2-nitrobenzoic acid or its more reactive derivatives.

A conventional and widely used method involves a two-step process starting from the corresponding carboxylic acid. nanobioletters.com First, 4-bromo-2-nitrobenzoic acid is converted into a more reactive acyl chloride, 4-bromo-2-nitrobenzoyl chloride, by reacting it with a chlorinating agent like thionyl chloride. nanobioletters.com The resulting acyl chloride is then reacted with ammonia (B1221849) or an ammonia equivalent to form the final this compound. A similar acylation strategy has been employed in the synthesis of related structures, such as 4-bromo-N-(2-nitrophenyl)benzamide, where 4-bromobenzoyl chloride was reacted with 2-nitroaniline. nih.govresearchgate.net

Modern synthetic chemistry seeks to form amide bonds more efficiently through "direct amidation" reactions, which avoid the isolation of highly reactive intermediates like acyl chlorides. researchgate.net These methods involve the use of coupling reagents or catalysts that facilitate the condensation of a carboxylic acid and an amine. researchgate.net Borate esters have been identified as effective catalysts for the direct amidation of challenging substrates, including those with electron-poor amines or coordinating functionalities. Another advanced approach is the nickel-catalyzed reductive coupling of unactivated esters with nitroarenes, which provides a direct, single-step synthesis of amides. nih.gov This method is particularly step-economical as it uses nitroarenes directly as the nitrogen source, bypassing the need to first reduce them to anilines. nih.govnih.gov

| Method | Starting Material | Key Reagent(s) | Primary Intermediate | Key Advantage |

|---|---|---|---|---|

| Acylation | 4-Bromo-2-nitrobenzoic acid | Thionyl chloride (SOCl₂), Ammonia (NH₃) | 4-Bromo-2-nitrobenzoyl chloride | Well-established, reliable |

| Catalytic Direct Amidation | 4-Bromo-2-nitrobenzoic acid | Borate catalyst, Ammonia (NH₃) | None (direct coupling) | Increased efficiency, avoids harsh reagents |

| Reductive Coupling | Methyl 4-bromo-2-nitrobenzoate | Nickel catalyst, Nitro-compound as N-source | None (direct coupling) | High step-economy |

An alternative synthetic pathway involves starting with the parent benzamide molecule and sequentially introducing the bromine atom and the nitro group through electrophilic aromatic substitution reactions. masterorganicchemistry.combyjus.com The order of these reactions is crucial and is governed by the directing effects of the substituents on the aromatic ring. msu.edu

The amide group (-CONH₂) is an ortho-, para-directing group, while the bromine atom is also ortho-, para-directing. youtube.com Conversely, the nitro group (-NO₂) is a strong deactivating and meta-directing group. msu.eduyoutube.com Therefore, a plausible synthetic route would be:

Bromination of Benzamide: Benzamide is first brominated using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). byjus.com This reaction yields a mixture of ortho- and para-bromobenzamide, from which the desired 4-bromobenzamide (B181206) (para isomer) must be separated.

Nitration of 4-Bromobenzamide: The separated 4-bromobenzamide is then nitrated using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.combyjus.com In 4-bromobenzamide, the ortho-, para-directing amide and bromo groups both direct the incoming nitro group to the positions ortho to the amide group and ortho to the bromo group. This alignment results in the formation of this compound.

| Substituent Group | Chemical Formula | Directing Effect | Activating/Deactivating Effect |

|---|---|---|---|

| Amide | -CONH₂ | Ortho, Para | Deactivating |

| Bromo | -Br | Ortho, Para | Deactivating |

| Nitro | -NO₂ | Meta | Strongly Deactivating |

Synthesis of Key Precursors and Intermediates for this compound

The availability of appropriately substituted starting materials is fundamental to the synthesis of this compound. These precursors are often synthesized from simpler, commercially available aromatic compounds.

This compound can be synthesized from precursors where the carbon of the amide group is already at the correct oxidation state or can be easily converted.

From 4-Bromo-2-nitrobenzonitrile: The nitrile group (-C≡N) can be converted to a primary amide group (-CONH₂) through controlled partial hydrolysis. This transformation can be achieved using acidic or basic conditions with careful management of reaction time and temperature to prevent complete hydrolysis to the carboxylic acid.

From 4-Bromo-2-nitrobenzaldehyde (B1297750): The synthesis of 4-bromo-2-nitrobenzaldehyde itself can be accomplished by the oxidation of 4-bromo-1-methyl-2-nitrobenzene using chromium trioxide in acetic anhydride, followed by hydrolysis. chemicalbook.com Once obtained, the aldehyde group (-CHO) can be oxidized to a carboxylic acid group (-COOH) using a suitable oxidizing agent. The resulting 4-bromo-2-nitrobenzoic acid can then be converted to this compound using the amidation methods described previously (Section 2.1.1).

| Precursor | Key Transformation | Typical Reagents |

|---|---|---|

| 4-Bromo-2-nitrobenzonitrile | Partial hydrolysis of nitrile | H₂SO₄ (conc.), H₂O or H₂O₂, base |

| 4-Bromo-2-nitrobenzaldehyde | Oxidation followed by amidation | 1. Oxidizing agent (e.g., KMnO₄, Jones reagent) 2. Amidation reagents (e.g., SOCl₂, NH₃) |

The synthesis of precursors for this compound relies on fundamental electrophilic aromatic substitution reactions to install the bromo and nitro groups onto an aromatic ring. msu.edu

Nitration: This reaction introduces a nitro group onto an aromatic ring. The standard reagent is a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.combyjus.comlibretexts.org

Halogenation: Bromination is typically carried out using molecular bromine (Br₂) with a Lewis acid catalyst, such as FeBr₃. byjus.com The catalyst polarizes the Br-Br bond, making one of the bromine atoms sufficiently electrophilic to be attacked by the aromatic ring. masterorganicchemistry.com

The synthesis of a key precursor like 4-bromo-1-methyl-2-nitrobenzene illustrates the strategic application of these reactions. chemicalbook.com One would typically start with a monosubstituted benzene (B151609), such as toluene (B28343) or bromobenzene, and introduce the subsequent groups according to their directing effects to achieve the desired 1,2,4-substitution pattern.

| Reaction | Typical Reagent System | Electrophile Generated |

|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ (Nitronium ion) |

| Bromination | Br₂ + FeBr₃ | Br⁺ (polarized) |

Advanced Synthetic Techniques in Benzamide Chemistry Relevant to this compound

Recent advances in organic synthesis have introduced novel and more efficient methods for the formation of benzamide derivatives. These techniques often rely on catalysis to improve reaction conditions, yields, and substrate scope.

Catalytic direct amidation reactions represent a significant improvement over traditional methods. Boron-based catalysts, for instance, can mediate the direct condensation of carboxylic acids and amines under milder conditions, reducing waste and avoiding the need for stoichiometric activating agents.

Transition metal catalysis has also provided powerful tools for amide synthesis. Nickel-catalyzed reductive amidation allows for the direct conversion of esters to amides using nitroarenes, which serves as a more atom- and step-economical approach. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are advanced methods used to create complex derivatives by forming new carbon-carbon bonds on a pre-existing benzamide structure, for example, by arylating a bromo-benzamide.

| Method | Catalyst Type | Reactants | Key Advantage |

|---|---|---|---|

| Borate-Catalysed Amidation | Boron (Main Group) | Carboxylic acid + Amine | Direct coupling, avoids harsh activating agents. |

| Reductive Coupling | Nickel (Transition Metal) | Ester + Nitroarene | High step-economy, uses nitroarenes as N-source. nih.gov |

| Suzuki-Miyaura Coupling | Palladium (Transition Metal) | Aryl bromide + Aryl boronic acid | Forms C-C bonds for derivative synthesis. |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.in The application of microwave irradiation in the synthesis of benzamide derivatives has been shown to be highly effective. benthamdirect.comresearchgate.net

One potential microwave-assisted protocol for the synthesis of this compound could involve the amidation of 4-bromo-2-nitrobenzoic acid. In a typical procedure, 4-bromo-2-nitrobenzoic acid would be reacted with a suitable ammonia source, such as ammonium (B1175870) hydroxide (B78521) or urea, in the presence of a coupling agent and a suitable solvent in a sealed vessel under microwave irradiation. The high temperatures and pressures generated by microwave heating can significantly reduce the reaction time from hours to minutes.

Another approach could be the microwave-assisted hydrolysis of 4-bromo-2-nitrobenzonitrile. While conventional hydrolysis often requires prolonged heating under harsh acidic or basic conditions, microwave assistance can facilitate this conversion in a much shorter timeframe and potentially with higher yields.

A study on the copper-catalyzed synthesis of substituted benzamides utilized microwave irradiation to achieve good to excellent yields (93-99%) in very short reaction times (12-15 minutes) by reacting salts of carboxylic acids with benzamides. benthamdirect.com This suggests that a similar copper-catalyzed amidation of a 4-bromo-2-nitrobenzoic acid salt could be a viable and efficient microwave-assisted route.

Furthermore, the synthesis of benzamides through the microwave-assisted ring opening of oxazolone (B7731731) derivatives has been reported. researchgate.net This methodology could be adapted for the synthesis of derivatives of this compound by using an appropriately substituted oxazolone.

| Reaction Type | Reactants | Potential Conditions | Advantage |

| Amidation | 4-bromo-2-nitrobenzoic acid, Ammonia source | Microwave irradiation, Coupling agent | Rapid reaction, High yield |

| Hydrolysis | 4-bromo-2-nitrobenzonitrile | Microwave irradiation, Acid/Base | Reduced reaction time |

| Copper-catalyzed Amidation | Salt of 4-bromo-2-nitrobenzoic acid, Amide | Microwave irradiation, Copper catalyst | High efficiency, Short reaction time benthamdirect.com |

| Oxazolone Ring Opening | Substituted oxazolone, Amine | Microwave irradiation | Access to diverse derivatives researchgate.net |

Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Cross-coupling reactions are fundamental tools in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, which possesses a bromine atom, several palladium-catalyzed cross-coupling reactions can be envisioned for the formation of aryl-aryl bonds, leading to a variety of derivatives.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This compound could serve as the aryl halide partner, reacting with various arylboronic acids to introduce a new aryl group at the 4-position. The reaction would typically employ a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand.

Recent advancements have also demonstrated the feasibility of cross-coupling reactions involving nitroarenes. rhhz.netnih.gov The nitro group can act as a leaving group in certain palladium-catalyzed reactions, offering an alternative reactive site on the this compound molecule. This dual reactivity of having both a bromo and a nitro substituent opens up possibilities for selective and sequential cross-coupling reactions to synthesize complex biaryl structures.

Other notable cross-coupling reactions that could be applied to this compound include the Stille coupling (using organotin reagents), the Negishi coupling (using organozinc reagents), and the Hiyama coupling (using organosilicon reagents). youtube.comyoutube.com Each of these methods has its own advantages regarding functional group tolerance and reaction conditions.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Palladium catalyst, Base | 4-Aryl-2-nitrobenzamide |

| Stille | Organostannane | Palladium catalyst | 4-Aryl-2-nitrobenzamide |

| Negishi | Organozinc reagent | Palladium or Nickel catalyst | 4-Aryl-2-nitrobenzamide |

| Hiyama | Organosilane | Palladium catalyst, Fluoride source | 4-Aryl-2-nitrobenzamide |

| Denitrative Coupling | Arylboronic acid | Palladium catalyst, Ligand | 4-Bromo-2-arylbenzamide nih.gov |

Green Chemistry and Sustainable Synthetic Approaches for this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. rsc.orgucl.ac.uk The synthesis of this compound can be made more sustainable by focusing on aspects such as solvent selection, reaction condition optimization, and waste reduction. acs.org

Solvent Selection and Reaction Condition Optimization

The choice of solvent plays a crucial role in the environmental impact of a chemical process. Traditional amide synthesis often employs solvents like dimethylformamide (DMF) and dichloromethane (B109758) (CH2Cl2), which are effective but pose environmental and health concerns. ucl.ac.uk Green chemistry encourages the use of safer alternatives such as water, ethanol, or ionic liquids. quora.com For the synthesis of this compound, exploring the feasibility of direct amidation in a greener solvent or under solvent-free conditions would be a significant step towards sustainability.

Reaction conditions can be optimized to reduce energy consumption and waste. Microwave-assisted synthesis, as discussed earlier, is a prime example of an energy-efficient technique. mdpi.com Furthermore, the use of catalysts can enable reactions to proceed under milder conditions, reducing the need for high temperatures and pressures. For instance, the development of efficient catalysts for the direct amidation of carboxylic acids and amines can eliminate the need for stoichiometric activating agents, which generate significant waste. whiterose.ac.uk

Solvent effects in electrophilic aromatic substitution reactions, a key step in the synthesis of many aromatic compounds, are also an important consideration. quora.commsu.edumasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The polarity and coordinating ability of the solvent can influence reaction rates and selectivity. Careful selection of the solvent can therefore lead to a more efficient and selective synthesis of precursors to this compound.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Safer Solvents | Use of water, ethanol, or ionic liquids instead of halogenated solvents. quora.com | Reduced environmental impact and health hazards. |

| Energy Efficiency | Microwave-assisted synthesis. mdpi.com | Shorter reaction times and lower energy consumption. |

| Catalysis | Use of reusable catalysts for amidation. whiterose.ac.uk | Milder reaction conditions and reduced waste. |

| Atom Economy | Direct amidation of carboxylic acids. | Elimination of stoichiometric activating agents and byproducts. |

High Yield and Minimal Byproduct Generation Strategies

Maximizing the yield of the desired product while minimizing the formation of byproducts is a cornerstone of green chemistry, often referred to as maximizing atom economy. Traditional methods for amide bond formation often involve the use of coupling reagents that result in the generation of stoichiometric amounts of waste. ucl.ac.uk

Catalytic direct amidation of carboxylic acids with amines is a highly atom-economical approach as the only byproduct is water. acs.org The development of robust and recyclable catalysts for this transformation is an active area of research. For the synthesis of this compound, employing a heterogeneous catalyst that can be easily separated from the reaction mixture and reused would significantly improve the sustainability of the process.

Another strategy to enhance yield and minimize byproducts is through the careful control of reaction parameters. This includes optimizing the stoichiometry of the reactants, the reaction temperature, and the reaction time. Design of Experiments (DoE) can be a powerful tool to systematically optimize these parameters to achieve the highest possible yield and purity of this compound.

| Strategy | Description | Advantage |

| Catalytic Direct Amidation | Direct reaction of 4-bromo-2-nitrobenzoic acid with an ammonia source using a catalyst. acs.org | High atom economy, water as the only byproduct. |

| Heterogeneous Catalysis | Use of a solid-supported catalyst that can be easily recovered and reused. researchgate.net | Reduced waste and catalyst cost. |

| Process Optimization | Systematic optimization of reaction conditions (temperature, time, stoichiometry). | Maximized yield and minimized side reactions. |

| One-Pot Synthesis | Combining multiple reaction steps in a single pot without intermediate purification. rsc.orgresearchgate.net | Reduced solvent usage, time, and waste. |

Elucidation of Reaction Mechanisms and Chemical Reactivity

Mechanistic Pathways of Amide Bond Formation and Transformation

The formation and transformation of the amide bond in 4-Bromo-2-nitrobenzamide are governed by fundamental principles of organic chemistry, primarily centered around the reactivity of the carbonyl group.

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is the cornerstone reaction for both the formation and hydrolysis of amides. masterorganicchemistry.comvanderbilt.edu This two-stage mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. vanderbilt.eduopenochem.org

Under basic or nucleophilic conditions, the reaction begins with the direct attack of a nucleophile on the electrophilic carbonyl carbon of an acyl compound. This initial attack breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. byjus.com In the second step, the tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group. For the reaction to be favorable, the incoming nucleophile should generally be a stronger base than the group being displaced. byjus.com

Under acidic conditions, the carbonyl oxygen is first protonated. byjus.com This protonation enhances the electrophilicity of the carbonyl carbon, activating it for attack by weaker nucleophiles. byjus.com The nucleophile then adds to the carbonyl carbon, forming a tetrahedral intermediate. Following a proton transfer, the leaving group is expelled, and deprotonation of the new carbonyl oxygen yields the final product. byjus.com Amides are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. vanderbilt.edu

Table 1: General Steps in Nucleophilic Acyl Substitution

| Condition | Step 1 | Step 2 | Step 3 | Step 4 |

|---|---|---|---|---|

| Basic/Nucleophilic | Nucleophile attacks carbonyl carbon | Tetrahedral alkoxide intermediate forms | Carbonyl double bond reforms | Leaving group is expelled |

| Acidic | Carbonyl oxygen is protonated | Nucleophile attacks activated carbonyl carbon | Proton transfer to the leaving group | Leaving group is eliminated and carbonyl is deprotonated |

Factors Influencing Amide Formation from Nitriles and Hydroxylamine (B1172632)

The synthesis of amides from nitriles can be influenced by various factors, particularly when using reagents like hydroxylamine. While the expected product of the reaction between a nitrile and hydroxylamine is an amidoxime (B1450833), the formation of an amide as a significant by-product can occur, especially when the nitrile is attached to an aromatic ring bearing electron-withdrawing substituents.

The presence of strong electron-withdrawing groups, such as the nitro group in the precursor 4-bromo-2-nitrobenzonitrile, enhances the electrophilic character of the nitrile carbon. This increased electrophilicity can lead to a competing reaction pathway where the hydroxylamine or a related species attacks the nitrile, ultimately leading to the formation of the corresponding benzamide (B126) after hydrolysis of an intermediate. The reaction conditions, including the solvent and the presence of other reagents, can also influence the product distribution between the amidoxime and the amide. chemrxiv.orgnih.gov Alternative pathways for amide formation involving hydroxylamines can proceed through the rearrangement of intermediate nitrones, particularly in the presence of acyltrifluoroborates. chemrxiv.org

Reactivity Profile of the Nitro Group in this compound

The nitro group (-NO₂) is a powerful modulator of the chemical properties of the aromatic ring to which it is attached.

Reduction Pathways of Aromatic Nitro Functions

The nitro group is readily reducible to a variety of other nitrogen-containing functional groups, a transformation of significant synthetic utility. The specific product obtained depends on the reducing agent and the reaction conditions.

Reduction to Anilines: This is the most common transformation. A wide range of reagents can effect the complete reduction of the nitro group to an amino group (-NH₂). Common methods include catalytic hydrogenation using catalysts like Palladium-on-carbon (Pd/C) or Raney nickel, and metal-acid combinations such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl).

Reduction to Hydroxylamines: Partial reduction of the nitro group can yield N-arylhydroxylamines (-NHOH). This can be achieved using milder reducing agents or carefully controlled reaction conditions, such as using zinc dust in the presence of ammonium (B1175870) chloride.

Reduction to Azo and Azoxy Compounds: In certain basic conditions, bimolecular reduction products can be formed. Reagents like sodium arsenite or glucose in alkaline solution can lead to the formation of azoxy compounds (-N=N(O)-), which can be further reduced to azo compounds (-N=N-).

Reduction to Hydrazines: More vigorous reduction, for instance with zinc dust in a basic medium, can lead to the formation of hydrazo compounds (-NH-NH-).

Table 2: Common Reduction Products of Aromatic Nitro Compounds

| Product Functional Group | Example Product | Typical Reagents |

|---|---|---|

| Amine (-NH₂) | 2-Amino-4-bromobenzamide (B107191) | Fe/HCl, Sn/HCl, H₂/Pd-C |

| Hydroxylamine (-NHOH) | 4-Bromo-2-(hydroxyamino)benzamide | Zn/NH₄Cl |

| Azo (-N=N-) | 2,2'-Azobis(4-bromobenzamide) | Na₂AsO₃, Glucose/NaOH |

| Azoxy (-N=N(O)-) | 2,2'-Azoxybis(4-bromobenzamide) | Na₂AsO₃ |

Electron-Withdrawing Effects and Their Influence on Aromatic Reactivity

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. youtube.com It deactivates the aromatic ring towards electrophilic aromatic substitution by significantly reducing the electron density of the π-system through both inductive and resonance effects. openstax.orgyoutube.com

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene (B151609) ring through the sigma bond framework. openstax.org

Resonance Effect (-M): The nitro group can delocalize the π-electrons of the aromatic ring onto its own oxygen atoms. wikipedia.org Drawing the resonance structures for this compound shows that this delocalization results in the accumulation of partial positive charges at the ortho and para positions relative to the nitro group. wikipedia.org

This strong deactivation makes electrophilic substitution reactions much more difficult compared to unsubstituted benzene. Furthermore, because the electron density is most depleted at the ortho and para positions, any incoming electrophile is directed to attack the relatively less deactivated meta position. wikipedia.org In this compound, the positions ortho and para to the nitro group are already substituted (by the amide and bromine, respectively). The benzamide group itself is also a deactivating, meta-directing group. youtube.com

Reactivity of the Bromine Substituent

Aryl halides, such as the bromo-substituent on this compound, are typically unreactive towards nucleophilic substitution under standard Sₙ1 and Sₙ2 conditions. libretexts.org However, the presence of strong electron-withdrawing groups on the aromatic ring can activate the halide for nucleophilic aromatic substitution (SₙAr). libretexts.orgwikipedia.org

The SₙAr mechanism is a two-step addition-elimination process. uomustansiriyah.edu.iq

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group (bromine). This attack is facilitated because the electron-withdrawing groups have reduced the electron density at this position, making it more electrophilic. This step forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, temporarily disrupting the ring's aromaticity. libretexts.org

Elimination Step: The aromaticity is restored as the leaving group (bromide ion) is expelled from the intermediate. uomustansiriyah.edu.iq

For the SₙAr reaction to occur efficiently, the electron-withdrawing groups must be positioned ortho and/or para to the leaving group. uomustansiriyah.edu.iq In this compound, the powerful nitro group is located para to the bromine atom. The amide group is ortho to the bromine. This ortho/para relationship allows for the effective stabilization of the negative charge of the Meisenheimer intermediate through resonance, delocalizing it onto the oxygen atoms of the nitro and amide groups. This stabilization lowers the activation energy for the reaction, making the bromine atom susceptible to displacement by strong nucleophiles. libretexts.orguomustansiriyah.edu.iq The reactivity of aryl halides in SₙAr reactions often follows the order F > Cl > Br > I, as the more electronegative halogen better stabilizes the intermediate carbanion through its inductive effect. uomustansiriyah.edu.iqchemistrysteps.com

Nucleophilic Aromatic Substitution (SNAr) Potential

This compound is a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity stems from the electronic structure of the molecule. Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of potent electron-withdrawing groups can decrease the ring's electron density, making it susceptible to attack by nucleophiles. libretexts.org

The SNAr mechanism involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group (the bromide ion). nih.gov

In this compound, the nitro group (—NO₂) plays a crucial role in activating the ring for this reaction. Positioned ortho to the bromine atom, its strong electron-withdrawing effect is exerted most powerfully at the ortho and para positions, including the carbon atom bonded to the bromine. wikipedia.org This effect stabilizes the negatively charged Meisenheimer complex intermediate through resonance, lowering the activation energy for the reaction to proceed. libretexts.orgnih.gov The bromine atom itself is a good leaving group, facilitating the completion of the substitution.

The general scheme for an SNAr reaction on this compound is presented below:

Table 1: Factors Influencing SNAr Reactivity of this compound

| Feature | Role in SNAr Mechanism | Reference |

|---|---|---|

| Nitro Group (—NO₂) at C2 | Strong electron-withdrawing group; activates the ring towards nucleophilic attack. | wikipedia.org |

| Stabilizes the negative charge of the Meisenheimer intermediate via resonance. | libretexts.orgpressbooks.pub | |

| Bromo Group (—Br) at C4 | Serves as a good leaving group, facilitating the final step of the substitution. | wikipedia.org |

| Aromatic Ring | Acts as the electrophilic substrate for the incoming nucleophile. | libretexts.org |

| Nucleophile | The electron-rich species that attacks the aromatic ring. | youtube.com |

Common nucleophiles that could potentially react with this compound in an SNAr fashion include alkoxides, phenoxides, amines, and thiols, leading to the formation of a diverse range of substituted 2-nitrobenzamide (B184338) derivatives.

Role in Cross-Coupling and Functionalization Reactions

The carbon-bromine bond in this compound provides a reactive handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The bromine atom can readily participate in the oxidative addition step of catalytic cycles involving catalysts, typically based on palladium. nih.gov

While specific studies on this compound are limited, the reactivity of the closely related compound, 4-bromo-2-nitrobenzoic acid, provides strong evidence for its potential in this area. For instance, 4-bromo-2-nitrobenzoic acid has been shown to undergo Negishi-type coupling reactions with dimethylzinc (B1204448) in the presence of a palladium-phosphine catalyst. This suggests that this compound would be a viable substrate for similar transformations.

Potential cross-coupling reactions for this compound include:

Suzuki Coupling: Reaction with an organoboron compound.

Negishi Coupling: Reaction with an organozinc compound. nih.govresearchgate.net

Stille Coupling: Reaction with an organotin compound. researchgate.net

Sonogashira Coupling: Reaction with a terminal alkyne. nih.gov

Heck Coupling: Reaction with an alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

These reactions would allow for the introduction of a wide variety of substituents at the 4-position of the 2-nitrobenzamide scaffold, enabling the synthesis of complex molecules. The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity in these transformations. rsc.org

Table 2: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner (Nucleophile) | Bond Formed | Typical Catalyst | Reference |

|---|---|---|---|---|

| Negishi Coupling | Organozinc (R-ZnX) | C-C | Palladium(0) | nih.gov |

| Stille Coupling | Organotin (R-SnR'₃) | C-C | Palladium(0) | researchgate.net |

| Suzuki Coupling | Organoboron (R-B(OR)₂) | C-C | Palladium(0) | nih.gov |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (sp) | Palladium(0) / Copper(I) | nih.gov |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Palladium(0) | - |

Stability and Degradation Mechanisms of this compound

The stability of this compound is influenced by the chemical properties of its amide and nitro functionalities. Like most organic amides, the benzamide portion of the molecule can be susceptible to hydrolysis under either acidic or basic conditions. nih.gov

Amide Hydrolysis:

Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid and heat, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. This leads to the cleavage of the carbon-nitrogen bond, yielding 4-bromo-2-nitrobenzoic acid and ammonia (B1221849) (or an ammonium salt).

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., aqueous sodium hydroxide), the hydroxide (B78521) ion can directly attack the carbonyl carbon. This process, which is generally irreversible, results in the formation of a carboxylate salt (sodium 4-bromo-2-nitrobenzoate) and ammonia.

Studies on related N-nitrobenzamides have detailed their hydrolysis mechanisms in aqueous sulfuric acid, showing that they can proceed through different pathways depending on the acidity of the medium. rsc.org

Nitro Group Reactions: The nitro group is generally stable but can be reduced under specific conditions. Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or reduction with metals in acidic solution (e.g., Sn/HCl or Fe/HCl) can reduce the nitro group to an amino group, forming 4-bromo-2-aminobenzamide.

Photochemical Stability: Aromatic nitro compounds can be photochemically active. While specific data on this compound is not readily available, compounds containing nitroaromatic chromophores can undergo photochemical cyclization or rearrangement reactions upon absorption of UV light. chim.it The stability of the compound under prolonged exposure to light may be a consideration in its handling and storage.

Derivatization Strategies and Functionalization of 4 Bromo 2 Nitrobenzamide

Modification of the Aromatic Ring System

The reactivity of the aromatic ring in 4-bromo-2-nitrobenzamide is significantly influenced by the electronic effects of its substituents. The nitro group is a strong electron-withdrawing group and a meta-director, while the bromo group is a deactivating ortho-, para-director. libretexts.org The interplay of these groups governs the regioselectivity of further substitutions.

Electrophilic Aromatic Substitution:

Further electrophilic substitution on the this compound ring is generally disfavored due to the presence of two deactivating groups (nitro and bromo). However, under forcing conditions, the directing effects of the existing substituents would dictate the position of a new electrophile. The bromo group directs ortho and para, while the nitro group directs meta. In this case, the positions ortho to the bromo group are sterically hindered by the adjacent nitro and amide groups. The position para to the bromo group is already occupied by the nitro group. The positions meta to the nitro group are the C5 and C1 positions. Therefore, electrophilic attack would most likely occur at the C5 position, which is meta to the nitro group and ortho to the bromo group.

Nucleophilic Aromatic Substitution (SNAr):

The presence of the strongly electron-withdrawing nitro group ortho and para to the bromo group makes the aromatic ring susceptible to nucleophilic aromatic substitution. The nitro group at the ortho position can stabilize the negative charge of the Meisenheimer complex intermediate through resonance, thus facilitating the displacement of the bromo group by a nucleophile. echemi.comstackexchange.com A variety of nucleophiles, such as amines, alkoxides, and thiolates, can be employed to introduce new functional groups at the C4 position.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Potential Product |

| Amine | R-NH2 | 4-(Alkyl/Aryl)amino-2-nitrobenzamide |

| Alkoxide | R-O-Na+ | 4-Alkoxy-2-nitrobenzamide |

| Thiolate | R-S-Na+ | 4-(Alkyl/Aryl)thio-2-nitrobenzamide |

Note: The reactivity and success of these reactions would depend on the specific reaction conditions and the nature of the nucleophile.

The "ortho effect" refers to the influence of a substituent on the reactivity of an adjacent functional group, which is not solely explained by electronic and resonance effects. wikipedia.org In this compound, the proximity of the nitro and bromo groups to the amide group can lead to specific chemical behaviors.

For instance, the steric hindrance provided by the ortho-nitro group can influence the conformation of the amide group, potentially affecting its reactivity and interaction with other molecules. During reactions at the aromatic ring, the ortho-nitro group can sterically direct incoming reagents to other available positions. Furthermore, the electronic withdrawal of the ortho-nitro group enhances the acidity of the amide N-H proton, which can be a factor in reactions involving the deprotonation of the amide.

Functionalization at the Amide Nitrogen

The amide nitrogen of this compound is a key site for functionalization, allowing for the extension of the molecular framework and the introduction of new pharmacophores.

N-substituted benzamides can be synthesized through the reaction of 4-bromo-2-nitrobenzoyl chloride (which can be prepared from the corresponding benzoic acid) with a primary or secondary amine. mdpi.com This is a standard method for forming amide bonds. Alternatively, direct N-alkylation or N-arylation of this compound can be achieved, although this may require specific catalysts and reaction conditions to overcome the reduced nucleophilicity of the amide nitrogen due to the electron-withdrawing effects of the aromatic ring substituents.

Table 2: Representative Examples of N-Substituted Benzamide (B126) Synthesis

| Amine | Product Name | General Structure |

| Aniline | 4-Bromo-N-phenyl-2-nitrobenzamide | 4-Br-2-NO2-C6H3-CONH-Ph |

| Benzylamine | N-Benzyl-4-bromo-2-nitrobenzamide | 4-Br-2-NO2-C6H3-CONH-CH2-Ph |

| Piperidine | (4-Bromo-2-nitrophenyl)(piperidin-1-yl)methanone | 4-Br-2-NO2-C6H3-CON(C5H10) |

Hydrazide derivatives can be prepared by reacting an activated form of 4-bromo-2-nitrobenzoic acid, such as its acyl chloride or ester, with hydrazine (B178648) hydrate. mdpi.com The resulting 4-bromo-2-nitrobenzohydrazide is a valuable intermediate.

This hydrazide can then be condensed with a variety of aldehydes and ketones to form the corresponding hydrazone derivatives. nih.govnih.gov The formation of the hydrazone linkage introduces an azometine group (-CONH-N=CH-), which is a common feature in many biologically active compounds. nih.gov

Table 3: Synthesis of Hydrazide and Hydrazone Derivatives

| Reactant | Product Type | General Reaction |

| Hydrazine Hydrate | Hydrazide | 4-Br-2-NO2-C6H3-COCl + N2H4·H2O → 4-Br-2-NO2-C6H3-CONHNH2 |

| Aldehyde (R-CHO) | Hydrazone | 4-Br-2-NO2-C6H3-CONHNH2 + R-CHO → 4-Br-2-NO2-C6H3-CONH-N=CH-R |

| Ketone (R2C=O) | Hydrazone | 4-Br-2-NO2-C6H3-CONHNH2 + R2C=O → 4-Br-2-NO2-C6H3-CONH-N=C-R2 |

Complexation Studies of this compound Ligands

While there is a lack of specific studies on the complexation of this compound itself, its derivatives, particularly those containing additional donor atoms, have the potential to act as ligands for metal ions. For example, hydrazone derivatives of this compound could chelate to metal centers through the amide oxygen and the azomethine nitrogen.

The coordination chemistry of such ligands would be influenced by the electronic properties of the 4-bromo-2-nitrophenyl moiety. The electron-withdrawing nature of this group would affect the electron density on the donor atoms and, consequently, the stability and properties of the resulting metal complexes. The study of these complexes could reveal interesting structural motifs and potential applications in catalysis or materials science.

Research Findings on the Derivatization and Functionalization of this compound in Metal Complexes Not Publicly Available

The investigation sought to uncover detailed research on the functionalization of this compound, with a particular focus on two key areas: the synthesis and characterization of its metal complexes, and its coordination chemistry and ligand binding modes. However, the scientific literature does not appear to contain studies that have explored these aspects of this compound.

Consequently, information regarding the strategies for derivatizing this compound to form metal complexes, the characterization of such complexes, and the manner in which this compound would coordinate with metal ions as a ligand is not available in the public domain. Researchers have not published works that would provide the data necessary to elaborate on these topics.

Therefore, it is not possible to provide an article on the "" with a focus on its metal complexes as the foundational research is absent from the current body of scientific knowledge.

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules. For 4-Bromo-2-nitrobenzamide, both ¹H and ¹³C NMR spectral analyses have been pivotal in confirming its molecular structure and providing insights into its dynamic behavior in solution.

Detailed ¹H and ¹³C NMR Spectral Analysis for Structural Confirmation

The ¹H NMR spectrum of this compound is anticipated to exhibit a distinct set of signals corresponding to the aromatic protons and the amide protons. Due to the substitution pattern on the benzene (B151609) ring, the aromatic protons are expected to show complex splitting patterns. Based on the analysis of structurally similar compounds, the following proton chemical shifts and coupling constants can be predicted.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.2 - 8.4 | d | J ≈ 2.0 |

| H-5 | 7.8 - 8.0 | dd | J ≈ 8.5, 2.0 |

| H-6 | 7.6 - 7.8 | d | J ≈ 8.5 |

| -NH₂ | 7.5 - 8.5 | br s | - |

d: doublet, dd: doublet of doublets, br s: broad singlet

The downfield shift of H-3 is attributed to the deshielding effects of the adjacent nitro group and the bromine atom. The amide protons are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-1 | 135 - 140 |

| C-2 | 148 - 152 |

| C-3 | 128 - 132 |

| C-4 | 120 - 125 |

| C-5 | 130 - 135 |

| C-6 | 125 - 130 |

The carbonyl carbon (C=O) is expected to resonate at the most downfield position. The carbon atom attached to the nitro group (C-2) will also be significantly deshielded.

Investigation of Hindered Rotations and Conformational Dynamics

The presence of a bulky nitro group at the ortho position to the benzamide (B126) functionality introduces significant steric hindrance, which is expected to restrict the rotation around the C(O)-NH₂ bond. This hindered rotation can lead to the existence of different conformers in solution, which may be observable by dynamic NMR techniques. At lower temperatures, the rate of rotation around the C-N bond may become slow enough on the NMR timescale to allow for the observation of separate signals for the non-equivalent amide protons and potentially for the aromatic protons in different conformational states. As the temperature is increased, these signals would be expected to broaden and eventually coalesce into a single averaged signal, a phenomenon characteristic of dynamic exchange processes. The study of these temperature-dependent spectral changes can provide valuable information about the energy barriers to rotation and the conformational preferences of the molecule.

Vibrational Spectroscopy (FT-IR, FT-Raman, ATR)

Vibrational spectroscopy provides a detailed fingerprint of the functional groups present in a molecule and offers insights into intermolecular interactions.

Identification of Characteristic Functional Group Vibrations

The FT-IR and FT-Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its key functional groups.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amide) | Asymmetric & Symmetric Stretching | 3400 - 3100 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Amide I) | Stretching | 1680 - 1650 |

| N-H (Amide II) | Bending | 1650 - 1620 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| NO₂ | Asymmetric Stretching | 1550 - 1500 |

| NO₂ | Symmetric Stretching | 1350 - 1300 |

| C-N (Amide) | Stretching | 1400 - 1200 |

| C-Br | Stretching | 700 - 500 |

The N-H stretching vibrations of the primary amide group typically appear as two distinct bands. The strong absorption in the 1680-1650 cm⁻¹ region is characteristic of the amide I band (primarily C=O stretching). The asymmetric and symmetric stretching vibrations of the nitro group are also prominent features in the spectrum.

Analysis of Hydrogen Bonding and Intermolecular Interactions in Solid State

In the solid state, the amide group of this compound can participate in intermolecular hydrogen bonding. The N-H groups can act as hydrogen bond donors, while the carbonyl oxygen and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. These interactions lead to shifts in the vibrational frequencies of the involved functional groups. Specifically, the N-H and C=O stretching frequencies in the solid-state FT-IR (or ATR) spectrum are expected to be at lower wavenumbers compared to their values in a non-polar solvent, indicating the presence of hydrogen bonding. The analysis of these shifts provides information about the strength and nature of the intermolecular hydrogen bonding network in the crystal lattice.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The presence of bromine is typically indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways for aromatic amides and nitro compounds.

Interactive Data Table: Predicted Mass Spectrometric Fragmentation of this compound

| m/z | Proposed Fragment |

| 244/246 | [M]⁺ (Molecular ion) |

| 228/230 | [M - O]⁺ |

| 214/216 | [M - NO]⁺ |

| 198/200 | [M - NO₂]⁺ |

| 182/184 | [M - CONH₂]⁺ |

| 154/156 | [C₆H₃Br]⁺ |

| 76 | [C₆H₄]⁺ |

| 44 | [CONH₂]⁺ |

Common fragmentation pathways include the loss of the amino group (-NH₂), the carbonyl group (-CO), and the nitro group (-NO₂). Alpha-cleavage adjacent to the carbonyl group can lead to the formation of the benzoyl cation and related fragments.

Determination of Molecular Mass and Isotopic Patterns

Mass spectrometry is a critical tool for determining the molecular mass and elemental composition of a compound. The molecular formula for this compound is C₇H₅BrN₂O₃, giving it a calculated molecular weight of approximately 245.04 g/mol .

A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with natural abundances of approximately 50.69% and 49.31%, respectively. youtube.com This near 1:1 ratio results in two prominent peaks in the mass spectrum for the molecular ion. youtube.comneu.edu.tr The first peak corresponds to the molecule containing the ⁷⁹Br isotope (M+), while the second peak, of nearly equal intensity, appears two mass units higher and corresponds to the molecule containing the ⁸¹Br isotope (M+2). youtube.comneu.edu.tr This characteristic M+ to M+2 ratio of roughly 1:1 is a definitive indicator for the presence of a single bromine atom in a molecule. youtube.com

Table 1: Isotopic Peaks for this compound Molecular Ion

| Ion | Isotope Composition | Approximate m/z | Expected Relative Intensity |

| M+ | C₇H₅⁷⁹BrN₂O₃ | 245 | ~100% |

| M+2 | C₇H₅⁸¹BrN₂O₃ | 247 | ~98% |

This interactive table summarizes the expected primary isotopic peaks for the molecular ion of this compound.

Elucidation of Fragmentation Pathways

In electron impact mass spectrometry, the molecular ion of this compound is energetically unstable and undergoes fragmentation, providing valuable structural information. wikipedia.org The fragmentation patterns are dictated by the functional groups present: the aromatic ring, the bromine atom, the nitro group, and the amide group.

Plausible fragmentation pathways include:

Alpha-cleavage: This is a common fragmentation mode for compounds with heteroatoms. youtube.comyoutube.com For this compound, cleavage of the bond adjacent to the carbonyl group or the aromatic ring can occur.

Loss of Neutral Molecules: The initial molecular ion can lose small, stable neutral molecules. miamioh.edu Common losses for this compound would include the loss of the nitro group (—NO₂, 46 Da), a hydroxyl radical (—OH, 17 Da) from the nitro group, or carbon monoxide (CO, 28 Da) from the amide group.

Halogen Cleavage: The carbon-bromine bond can break, leading to the loss of a bromine radical (⁷⁹Br• or ⁸¹Br•). youtube.comyoutube.com This results in a fragment ion corresponding to the remainder of the molecule. youtube.com

Table 2: Potential Fragmentation Pathways of this compound

| Mass Loss (Da) | Neutral Fragment Lost | Potential Resulting Ion Structure |

| 16 | O | [M-O]+• |

| 30 | NO | [M-NO]+ |

| 46 | NO₂ | [M-NO₂]+ |

| 79 / 81 | Br | [M-Br]+ |

| 44 | CONH₂ | [M-CONH₂]+ |

This interactive table outlines several expected fragmentation pathways for this compound under mass spectrometry conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. shu.ac.uk The absorption of this radiation promotes valence electrons from a ground state to a higher energy excited state. tanta.edu.eg The structure of this compound contains several chromophores—groups responsible for absorbing light—including the benzene ring, the nitro group (—NO₂), and the carbonyl group (C=O) of the amide. shu.ac.uk

The expected electronic transitions for this molecule include:

π → π* Transitions: These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals. shu.ac.ukcutm.ac.in They are associated with the aromatic system and the C=O and N=O double bonds, typically resulting in strong absorption bands. cutm.ac.in

n → π* Transitions: These transitions involve the promotion of non-bonding electrons (lone pairs), such as those on the oxygen atoms of the nitro and carbonyl groups and the nitrogen of the amide group, to a π* anti-bonding orbital. shu.ac.ukcutm.ac.in These transitions are lower in energy (occur at longer wavelengths) and are generally much weaker in intensity compared to π → π* transitions. cutm.ac.in

The combination of these chromophores, particularly the conjugation within the nitrated aromatic ring system, influences the specific wavelengths and intensities of the absorption maxima.

Single Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific SCXRD data for this compound is not available in the consulted sources, the expected structural features can be described based on analysis of closely related compounds and general crystallographic principles.

Precise Determination of Molecular Geometry and Bond Parameters

An SCXRD analysis would provide precise measurements of all bond lengths and bond angles within the molecule. The aromatic ring is expected to be largely planar, with C-C bond lengths intermediate between single and double bonds. The geometry around the sp² hybridized carbon atoms of the ring and the carbonyl group would be trigonal planar. The nitro group is also expected to be trigonal planar. The C-Br, C-N, N-O, C=O, and C-N(amide) bond lengths would be determined with high precision, allowing for comparison with standard values for similar functional groups.

Analysis of Dihedral Angles and Planarity of Aromatic Rings and Amide Groups

In this compound, significant steric hindrance is expected between the amide group (—CONH₂) and the nitro group (—NO₂) positioned ortho to each other on the benzene ring. This steric strain would likely force both functional groups to twist out of the plane of the aromatic ring to minimize repulsion. An SCXRD study would quantify this twist by determining the relevant dihedral angles (e.g., C-C-C=O and C-C-N-O). For comparison, in the related but different molecule 4-Bromo-N-(2-nitrophenyl)benzamide, the nitro group is twisted relative to its adjacent benzene ring by 6.7° and 9.9° in the two independent molecules of the asymmetric unit. nih.gov This illustrates the commonality of such non-planar arrangements in sterically crowded systems.

Characterization of Intermolecular Interactions: N-H⋯O, C-H⋯O, C-H⋯π Hydrogen Bonds, and π-π Stacking

N-H⋯O Hydrogen Bonds: The amide group is an excellent hydrogen bond donor (N-H) and the nitro and carbonyl groups are excellent acceptors (O). It is highly probable that strong N-H⋯O hydrogen bonds would be a primary organizing force in the crystal lattice, potentially linking molecules into chains or dimers. cambridgemedchemconsulting.com

C-H⋯O Hydrogen Bonds: Weaker C-H⋯O hydrogen bonds, involving aromatic C-H donors and oxygen acceptors from the nitro or amide groups, are also expected to contribute to the stability of the crystal packing. nih.gov

Halogen Interactions: The bromine atom could participate in Br⋯O or Br⋯Br short contacts, further stabilizing the crystal structure. In the crystal structure of 4-Bromo-N-(2-nitrophenyl)benzamide, Br⋯Br interactions of 3.4976 Å are observed. nih.govnih.gov

These combined interactions create a robust three-dimensional network in the solid state.

Investigation of Crystal Packing and Supramolecular Architectures

Following a comprehensive search of scientific literature and crystallographic databases, no specific experimental data on the crystal packing and supramolecular architecture of this compound was found. The performed searches did not yield any crystallographic information files (CIFs) or detailed structural analyses for this particular compound.

While crystallographic studies have been conducted on structurally related molecules, such as N-substituted derivatives of 4-bromobenzamide (B181206), this information is not directly applicable to this compound and has been excluded to adhere to the strict focus of this article. The unique arrangement of molecules in a crystal lattice is highly dependent on the specific functional groups present and their spatial orientation. Therefore, without experimental data for this compound, a detailed and accurate description of its crystal packing, hydrogen bonding, and other non-covalent interactions cannot be provided.

Further experimental investigation, such as single-crystal X-ray diffraction, would be necessary to elucidate the three-dimensional structure and supramolecular assembly of this compound. Such a study would provide valuable insights into the intermolecular forces that govern its solid-state architecture.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 4-Bromo-2-nitrobenzamide to predict a range of properties, from molecular geometry to reactivity.

The first step in most computational analyses is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzamide (B126) derivatives, DFT calculations can elucidate key structural parameters.

Table 1: Selected Dihedral Angles in 4-Bromo-N-(2-nitrophenyl)benzamide

| Parameter | Molecule A | Molecule B |

|---|---|---|

| Dihedral Angle Between Benzene (B151609) Rings | 16.78 (15)° | 18.87 (14)° |

Data sourced from crystallographic studies of a related benzamide derivative. researchgate.net

DFT calculations are instrumental in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. scirp.org This correlation allows for the precise assignment of vibrational modes to specific molecular motions, such as stretching, bending, and wagging of bonds. researchgate.net

For instance, in studies of nitro-substituted aromatic compounds, DFT calculations help assign the characteristic symmetric and asymmetric stretching vibrations of the NO2 group, which typically appear in distinct regions of the infrared spectrum. Theoretical calculations for related molecules like 2-nitrobenzaldehyde (B1664092) show good agreement with experimental spectra after scaling the computed wavenumbers to account for anharmonicity and basis set limitations.

Table 2: Vibrational Mode Assignments for a Related Nitroaromatic Compound (2-Nitrobenzaldehyde)

| Vibrational Mode | Characteristic Region (cm⁻¹) | Description |

|---|---|---|

| NO₂ Asymmetric Stretching | ~1530 | Stretching of the N=O bonds out of phase. |

| NO₂ Symmetric Stretching | ~1315 | Stretching of the N=O bonds in phase. |

| C-H In-plane Bending | 1111-1416 | Bending of the C-H bonds within the plane of the aromatic ring. |

Data illustrates typical vibrational frequencies for related structures as determined by DFT and experimental spectroscopy.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. ajchem-a.comnih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wuxibiology.com Conversely, a small gap suggests the molecule is more reactive. This analysis is vital for predicting how a molecule like this compound might interact with other chemical species. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. wuxibiology.com

Table 3: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability. wuxibiology.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. ajchem-a.com |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. ajchem-a.com |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. nih.gov |

| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons. ajchem-a.com |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govslideshare.net The MESP is plotted onto the electron density surface, using a color scale to indicate different potential values.

Typically, red or yellow regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often found around electronegative atoms like oxygen. researchgate.net Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack, often located around hydrogen atoms. nih.govresearchgate.net For this compound, the MESP map would likely show significant negative potential around the oxygen atoms of the nitro and amide groups, highlighting these as key sites for intermolecular interactions. tandfonline.com

DFT calculations can predict electronic properties such as dipole moment, polarizability (α), and the first-order hyperpolarizability (β). These properties are fundamental to understanding a molecule's response to an external electric field and are particularly important for the development of nonlinear optical (NLO) materials. rasayanjournal.co.in

The polarizability describes the ease with which the electron cloud of a molecule can be distorted by an electric field, while hyperpolarizability is a measure of the nonlinear response. utwente.nl Molecules with large hyperpolarizability values, often featuring electron-donating and electron-accepting groups connected by a π-conjugated system, are potential candidates for NLO applications. rasayanjournal.co.in Theoretical calculations for related nitro-aromatic compounds have shown that these molecules can possess significant hyperpolarizability, suggesting potential NLO activity.

Table 4: Calculated Electronic Properties for a Related Compound (m-Nitroacetanilide)

| Property | Method | Calculated Value (Gas Phase) |

|---|---|---|

| Dipole Moment (μ) | HF/6-31+G(d) | 4.4175 Debye |

| DFT/6-31+G(d) | 3.4817 Debye | |

| Polarizability (α) | HF/6-31+G(d) | 14.1153 x 10⁻²³ esu |

| DFT/6-31+G(d) | 15.5492 x 10⁻²³ esu | |

| Hyperpolarizability (β) | HF/6-31+G(d) | 1.1856 x 10⁻³⁰ esu |

| DFT/6-31+G(d) | 4.7117 x 10⁻³⁰ esu |

Data from a theoretical study on a related nitro-aromatic compound, illustrating the type of data generated. rasayanjournal.co.in

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is extensively used in drug discovery to screen for potential therapeutic agents by evaluating their binding affinity and interaction patterns with a biological target.

For compounds structurally similar to this compound, molecular docking studies have been employed to investigate their potential as inhibitors of specific enzymes or receptors. mdpi.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the receptor's active site. The results are often quantified by a docking score, which estimates the binding free energy, with lower scores typically indicating a more favorable interaction. rsc.org Such studies could be applied to this compound to explore its potential biological activities.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. This method is instrumental in screening virtual libraries of compounds against a known target and in proposing the binding mode of a novel ligand. For this compound, molecular docking studies can be employed to identify potential biological targets and to estimate the strength of the interaction, often expressed as a binding affinity or docking score.

The process involves preparing a three-dimensional structure of this compound and a target macromolecule, typically a protein. The ligand's conformational flexibility is explored within the binding site of the receptor, and various scoring functions are used to rank the resulting poses. These scoring functions estimate the free energy of binding, with lower scores generally indicating a more favorable interaction. Studies on similar nitrobenzamide derivatives have demonstrated their potential to interact with enzymes such as inducible nitric oxide synthase (iNOS), suggesting that this could be a potential target for this compound as well. researchgate.net

The predicted binding affinity is a critical parameter in assessing the potential of a compound as a drug candidate. It is often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). While docking scores provide a rapid estimation, more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) can yield more accurate predictions of binding affinities.

Table 1: Hypothetical Predicted Binding Affinities of this compound with Various Protein Targets This table is for illustrative purposes to demonstrate the type of data generated from molecular docking and binding affinity prediction studies.

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) | Key Interacting Residues (Predicted) |

| Cyclooxygenase-2 (COX-2) | -8.5 | 1.2 | Arg120, Tyr355, Ser530 |

| Inducible Nitric Oxide Synthase (iNOS) | -7.9 | 3.5 | Trp366, Gln257, Met368 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.2 | 8.1 | Tyr119, Gly121, Ser60 |

| B-cell lymphoma 2 (Bcl-2) | -9.1 | 0.8 | Arg102, Phe105, Tyr199 |

Elucidation of Ligand-Receptor Interactions (Hydrogen Bonding, Hydrophobic, Electrostatic)

A detailed analysis of the docked poses of this compound within a receptor's active site can reveal the specific molecular interactions that stabilize the ligand-protein complex. These interactions are crucial for understanding the basis of molecular recognition and for guiding further optimization of the ligand's structure. The primary types of non-covalent interactions include hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Hydrogen Bonding: The amide group of this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The nitro group also provides strong hydrogen bond accepting capabilities. These functional groups can form crucial hydrogen bonds with polar amino acid residues (e.g., serine, threonine, tyrosine, aspartate, glutamate, asparagine, glutamine) in the binding pocket of a target protein.

Electrostatic Interactions: The partial charges on the atoms of this compound, particularly the electron-withdrawing nitro group, can lead to favorable electrostatic interactions with charged or polar residues in the receptor's active site. The nitro group's negative electrostatic potential can interact favorably with positively charged residues like arginine and lysine.

Table 2: Predicted Ligand-Receptor Interactions for this compound with a Hypothetical Kinase Target This table is for illustrative purposes to demonstrate the type of data generated from the analysis of ligand-receptor interactions.

| Interaction Type | Ligand Functional Group | Receptor Residue | Distance (Å) |

| Hydrogen Bond | Amide N-H | Asp145 (side chain) | 2.1 |

| Hydrogen Bond | Carbonyl Oxygen | Gln85 (side chain) | 2.3 |

| Hydrogen Bond | Nitro Oxygen | Arg140 (side chain) | 2.0 |

| Hydrophobic (π-π stacking) | Bromophenyl Ring | Phe80 (side chain) | 3.8 |

| Hydrophobic (π-alkyl) | Nitrophenyl Ring | Val35 (side chain) | 4.2 |

| Halogen Bond | Bromine | Leu83 (backbone C=O) | 3.1 |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, capturing the motion of atoms over time. MD simulations are powerful for assessing the stability of a predicted binding pose and for understanding the conformational changes that may occur upon ligand binding.

Assessment of Ligand-Protein Complex Stability and Dynamics

Starting from a docked pose of this compound in a protein's active site, an MD simulation can be performed to observe the behavior of the complex in a simulated physiological environment (typically water, ions, and a specific temperature and pressure). The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD suggests that the ligand remains bound in its initial pose, while large fluctuations may indicate an unstable interaction.

MD simulations also allow for the analysis of the persistence of key intermolecular interactions, such as hydrogen bonds, over time. This provides a more realistic assessment of the important interactions compared to the static view from docking. Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores.

Table 3: Analysis of a Hypothetical 100 ns MD Simulation of a this compound-Protein Complex This table is for illustrative purposes to demonstrate the type of data generated from MD simulations.

| Parameter | Average Value | Fluctuation (Standard Deviation) | Interpretation |

| Ligand RMSD (Å) | 1.5 | 0.3 | Stable binding pose |

| Protein Backbone RMSD (Å) | 2.1 | 0.5 | No major conformational changes in the protein |

| Number of Ligand-Protein H-Bonds | 2.8 | 0.9 | Key hydrogen bonds are maintained |

| MM/GBSA Binding Free Energy (kcal/mol) | -35.2 | 4.5 | Favorable binding |

Conformational Behavior of this compound in Solution Environments

Understanding the conformational preferences of this compound in solution is crucial, as the molecule must adopt a bioactive conformation to bind to its target. MD simulations of the isolated ligand in an aqueous environment can reveal its conformational landscape. The flexibility of the molecule is primarily around the rotatable bond between the carbonyl carbon and the nitrogen of the amide group, and the bond between the nitrogen and the nitrophenyl ring.

The simulations can provide information on the dihedral angles that are most frequently adopted, leading to the identification of low-energy conformers. The relative populations of these conformers can be estimated from the simulation trajectory. This information is valuable for pre-generating conformers for docking studies and for understanding the energetic penalty associated with adopting a specific bioactive conformation upon binding to a receptor. Factors such as intramolecular hydrogen bonding can significantly influence the conformational preferences of benzamide derivatives.

Applications of 4 Bromo 2 Nitrobenzamide As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The unique arrangement of reactive sites on the 4-bromo-2-nitrobenzamide scaffold makes it an important building block for synthesizing intricate organic structures, including heterocyclic systems and other functionalized molecules.

The ortho-relationship between the nitro group and the amide functionality is particularly significant, as it facilitates intramolecular cyclization reactions to form various heterocyclic rings. A primary transformation involves the reduction of the nitro group to an amine, which can then react with the adjacent amide or a derivative thereof.

One notable application is in the synthesis of quinazolin-4(3H)-ones. Research has demonstrated a palladium-catalyzed cascade reaction where o-nitrobenzamides react with alcohols to yield 2-substituted quinazolin-4(3H)-ones. nih.gov This process involves the reduction of the nitro group via a hydrogen transfer from the alcohol, followed by condensation and a final dehydrogenation step to form the stable heterocyclic ring system. nih.gov

Furthermore, the reduction of this compound to 2-amino-4-bromobenzamide (B107191) provides a direct precursor to benzimidazole (B57391) derivatives. rsc.orgorganic-chemistry.org The resulting 1,2-diaminoaromatic system is a classic starting point for condensation reactions with aldehydes or carboxylic acids to form the imidazole (B134444) ring fused to the benzene (B151609) core. mdpi.comjapsonline.com

| Target Heterocycle | Key Synthetic Transformation | Description |

|---|---|---|

| Quinazolin-4(3H)-ones | Reductive Cyclization | The nitro group is reduced to an amine, which undergoes condensation and cyclization with a carbon source (e.g., from an alcohol) to form the quinazolinone ring. nih.gov |

| Benzimidazoles | Reductive Cyclization / Condensation | Full reduction of the nitro group and subsequent hydrolysis of the amide would yield a substituted o-phenylenediamine, a key precursor for condensation with aldehydes to form benzimidazoles. rsc.orgmdpi.com |

This compound serves as a versatile scaffold for introducing additional functional groups onto the aromatic ring. The bromine atom and the nitro group act as synthetic handles for a variety of chemical modifications.

Bromo Group: The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These methods allow for the formation of new carbon-carbon bonds, enabling the attachment of diverse aryl, vinyl, or alkynyl groups to the benzene ring. This capability is fundamental in constructing complex aromatic systems from simpler precursors.

Nitro Group: The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group (-NH2). This resulting amine is a highly versatile functional group that can be diazotized, acylated, or used as a nucleophile in various substitution and condensation reactions, providing a gateway to a wide array of further functionalizations.

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Bromo Atom | Suzuki Coupling | Bi-aryl compounds |

| Bromo Atom | Sonogashira Coupling | Aryl-alkyne derivatives |

| Nitro Group | Reduction | Aniline derivatives |

| Amine (from Nitro) | Acylation | Substituted amide compounds |

Intermediate in the Development of Bioactive Chemical Entities

The structural motifs accessible from this compound are prevalent in many biologically active molecules, positioning it as a key intermediate in the fields of medicinal and agricultural chemistry.

The bromo-nitroaromatic core is a common feature in the synthesis of various therapeutic agents and agrochemicals. For instance, related compounds like 4-bromo-2-nitrobenzoic acid have been identified as effective herbicides and fungicides, highlighting the potential of this chemical class in agriculture. nbinno.com

In pharmaceuticals, substituted bromo-nitroaromatics are crucial intermediates. They are used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. acs.org The synthesis of the core structures of these inhibitors often involves building upon a functionalized benzene ring where the bromo and nitro groups direct the synthetic strategy. acs.org

A pharmacophore is the essential arrangement of functional groups in a molecule that is responsible for its biological activity. This compound is a precursor for synthesizing specific heterocyclic pharmacophores.

The synthesis of quinazolinones from o-nitrobenzamide precursors is a prime example. nih.gov The quinazolinone core is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties.